5-甲硫基-1,3,4-噻二唑-2-羰基硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

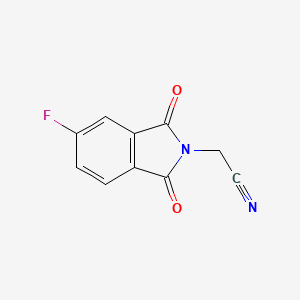

The compound 5-Methylsulfanyl-1,3,4-thiadiazole-2-carbothioamide is a derivative of thiadiazole, which is a heterocyclic compound containing sulfur and nitrogen atoms within a ring structure. Thiadiazoles are known for their diverse pharmacological activities and are often explored for their potential as drug-like molecules .

Synthesis Analysis

The synthesis of thiadiazole derivatives can be achieved through various methods. One approach involves the solvent-base-controlled, transition metal-free synthesis from 2-cyanothioacetamides and sulfonyl azides under diazo transfer conditions. This method produces 5-amino-4-cyano-1,2,3-thiadiazoles when using a base in an aprotic solvent. The reaction can be switched to yield 5-sulfonamido-1,2,3-triazole-4-carbothioamide sodium salts by using an alkoxide/alcohol system, which can then be converted into 5-amino-1,2,3-thiadiazole-4-carboximidamides through a Cornforth-type rearrangement .

Another synthesis route for thiadiazole derivatives is the parallel synthesis method, which employs a cyclization reaction of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride. This method produces various 5-amino-substituted 1,2,4-thiadiazole derivatives with good yields and purities .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be characterized by single crystal X-ray diffraction studies. For instance, a related compound, 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, crystallizes in the monoclinic crystal system and exhibits a three-dimensional network formed by intermolecular hydrogen bonds and other interactions. These interactions contribute to the crystal packing and stability of the compound .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including methylation. A study on the methylation of 1,2,3-thiadiazole-4-carbothioamides revealed a new rearrangement for 5-amino-1,2,3-thiadiazole-4-S-methylcarbothioimidates, leading to the formation of 5-methylthio-1,2,3-triazole-4-carbothioamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure and the nature of their substituents. The crystal structure studies provide insights into the solid-state properties, while the synthesis methods and chemical reactions indicate the reactivity and potential modifications of the thiadiazole core. The intermolecular interactions, such as hydrogen bonding, play a significant role in determining the melting points, solubility, and other physical properties of these compounds .

科学研究应用

合成和结构研究

5-甲基磺基-1,3,4-噻二唑-2-羰基硫脲在科学研究应用中的基础方面在于其合成和结构阐明。研究已经探索了噻二唑衍生物的高效合成途径,包括利用环境友好的氧化剂氧化二硫代羰基硫脲,用于制备具有潜在应用价值的1,2,4-噻二唑 (Yoshimura et al., 2014)。此外,已经评估了新型噻二唑和噻唑衍生物的合成,展示了显著的抗癌活性,突显了该化合物在药理应用中的潜力 (Gomha et al., 2017)。

抗癌活性

5-甲基磺基-1,3,4-噻二唑-2-羰基硫脲衍生物的一个重要研究领域是抗癌药物的开发。这些衍生物的合成已经导致了发现具有强效抗癌活性的化合物,特别是对肝癌细胞系。这表明了开发新的抗癌治疗策略的一个有希望的途径,特定化合物显示的活性与标准治疗相当 (Aljohani et al., 2022)。

抗菌和抗结核特性

研究还集中在噻二唑衍生物的抗菌和抗结核特性上。这些研究揭示了具有选择性抗分枝杆菌作用的化合物,展示了对哺乳动物细胞系的低毒性以及对结核分枝杆菌的复制和非复制菌株的有效性。这突显了该化合物作为一类新型抗结核药物的潜力,为抗药性细菌感染的斗争提供了新的工具 (Karabanovich et al., 2016)。

药理支架

5-甲基磺基-1,3,4-噻二唑-2-羰基硫脲的多功能性延伸到其作为药理支架的角色。已经探讨了噻二唑衍生物作为多靶点药理剂的潜力,其应用范围从抗惊厥药到抗增殖剂。这表明了该化合物在产生分子多样性方面的实用性,以及其在新型治疗剂的开发中的潜力 (Sych et al., 2016)。

属性

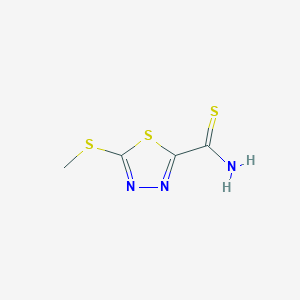

IUPAC Name |

5-methylsulfanyl-1,3,4-thiadiazole-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S3/c1-9-4-7-6-3(10-4)2(5)8/h1H3,(H2,5,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEXTONMCJLPQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylsulfanyl-1,3,4-thiadiazole-2-carbothioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2500718.png)

![3-(4-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500721.png)

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea](/img/structure/B2500723.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2500726.png)